molecular formula C32H39O20+ B3394436 Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] CAS No. 142561-98-6

Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside]

Cat. No.: B3394436
CAS No.: 142561-98-6
M. Wt: 743.6 g/mol
InChI Key: RAHCBDLMLRVOBZ-UHFFFAOYSA-O
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Description

Cyanidin 3-O-[β-D-Xylopyranosyl-(1,2)-[(4-hydroxy-3-methoxycinnamoyl)-(6)-β-D-glucopyranosyl-(1,6)]-β-D-galactopyranoside] is a natural product derived from plant sources . It is a type of flavonoid, specifically an anthocyanidin . The empirical formula is C42H47O23 and the molecular weight is 919.81 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a large number of oxygen, hydrogen, and carbon atoms. The InChI string representation of the molecule is 1S/C42H46O23/c1-57-26-8-16 (2-5-21 (26)45)3-7-30 (49)58-14-28-32 (51)34 (53)37 (56)40 (63-28)60-15-29-33 (52)35 (54)39 (65-41-36 (55)31 (50)24 (48)13-59-41)42 (64-29)62-27-12-19-22 (46)10-18 (43)11-25 (19)61-38 (27)17-4-6-20 (44)23 (47)9-17/h2-12,24,28-29,31-37,39-42,48,50-56H,13-15H2,1H3, (H4-,43,44,45,46,47,49)/p+1/t24-,28-,29-,31+,32-,33+,34+,35+,36-,37-,39-,40-,41+,42-/m1/s1 .


Physical and Chemical Properties Analysis

This compound is a solid and has a solubility of 1 mg/mL in DMSO . It’s used in metabolomics and for research into vitamins, nutraceuticals, and natural products .

Scientific Research Applications

Novel Compounds in Black Carrot Juice

In a study focusing on black carrot juice, researchers identified novel pyranoanthocyanins, including cyanidin 3-O-[b-D-xylopyranosyl-(1->2)]-b-D-galactopyranoside. This finding suggests potential applications in food sciences and nutraceuticals due to the unique compounds in black carrot juice (Schwarz, Wray, & Winterhalter, 2004).

Anthocyanins in Red Flowers of Camellia Cultivar

A study isolated five anthocyanins, including cyanidin derivatives, from the red flowers of Camellia cultivar 'Dalicha'. This research adds to the understanding of plant pigmentation and may have implications for horticulture and breeding (Li, Hashimoto, Shimizu, & Sakata, 2008).

Acylated Anthocyanins in Orychophragonus Violaceus

Three acylated cyanidin 3-sambubioside-5-glucosides were identified in the violet-blue flowers of Orychophragonus violaceus. This discovery contributes to the knowledge of floral pigmentation and could influence the ornamental plant industry (Honda et al., 2005).

Metabolomics-Oriented Studies in Arabidopsis Thaliana

Metabolomic research in Arabidopsis thaliana led to the isolation of various compounds, including two anthocyanins related to cyanidin. This study is crucial for understanding plant metabolism and could aid in plant biology research (Nakabayashi et al., 2009).

Intestinal Absorption of Acylated Anthocyanins

Research on Sprague-Dawley rats demonstrated the intestinal absorption of acylated anthocyanins, including cyanidin 3-O-[b-D-xylopyranosyl-(1->2)]-b-D-galactopyranoside. This has implications for nutrition and health, showing how these compounds are metabolized and absorbed in mammals (Hahm et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not provided, anthocyanidins like this compound are known to have potent antioxidant activity .

Properties

IUPAC Name

2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)30(50-19)47-9-20-23(41)25(43)29(52-31-26(44)21(39)16(38)8-46-31)32(51-20)49-18-6-12-14(36)4-11(34)5-17(12)48-28(18)10-1-2-13(35)15(37)3-10/h1-6,16,19-27,29-33,38-45H,7-9H2,(H3-,34,35,36,37)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHCBDLMLRVOBZ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39O20+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142561-98-6
Record name Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside]
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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